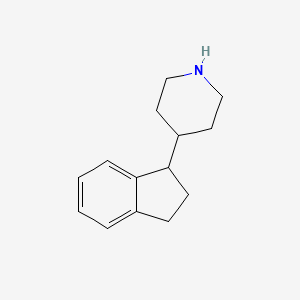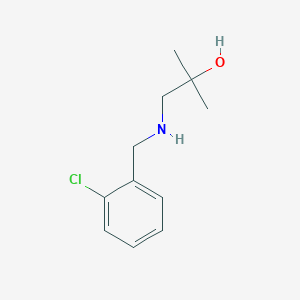
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoroacetic acid and a suitable reducing agent to introduce the trifluoromethyl group onto the pyrimidine ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves crystallization or chromatography techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction could produce trifluoroethyl derivatives.
科学的研究の応用
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of (1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(1r)-1-(pyrimidin-5-yl)ethan-1-ol: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
(1r)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol: Contains additional pyrimidine rings, which may alter its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in (1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical and biological properties, enhancing its potential for various applications.
特性
分子式 |
C6H5F3N2O |
|---|---|
分子量 |
178.11 g/mol |
IUPAC名 |
(1R)-2,2,2-trifluoro-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3,5,12H/t5-/m1/s1 |
InChIキー |
XLSLRVOMHOCSJL-RXMQYKEDSA-N |
異性体SMILES |
C1=C(C=NC=N1)[C@H](C(F)(F)F)O |
正規SMILES |
C1=C(C=NC=N1)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




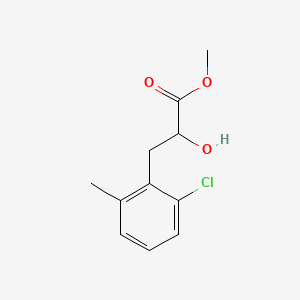
![{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)

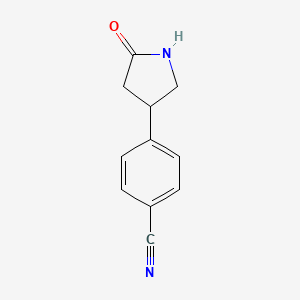
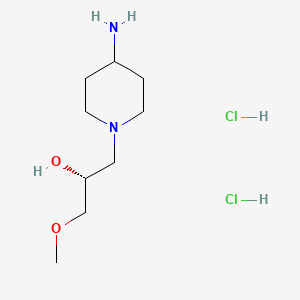
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)

